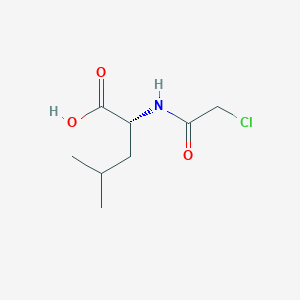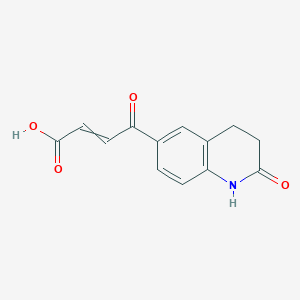![molecular formula C12H8Cl2N8O2 B14487908 4,4'-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine) CAS No. 63562-27-6](/img/structure/B14487908.png)
4,4'-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine) is a chemical compound with significant applications in various fields. It is known for its unique structure, which includes a 1,3-phenylenebis(oxy) linkage and two 6-chloro-1,3,5-triazin-2-amine groups. This compound is often used in scientific research and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine) typically involves the reaction of 1,3-phenylenebis(oxy) with 6-chloro-1,3,5-triazin-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the triazine rings can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds, forming larger molecular structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include substituted triazine derivatives, oxidized or reduced forms of the compound, and larger molecular structures resulting from condensation reactions.
Applications De Recherche Scientifique
4,4’-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of 4,4’-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine) involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. The triazine rings play a crucial role in these interactions, as they can form stable complexes with various biomolecules. The pathways involved in its mechanism of action include enzyme inhibition, protein-protein interactions, and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Bis(4-aminophenoxy)benzene
- 4,4’-[1,3-Phenylenebis(oxy)]bis(benzenamine)
- 6-Chloro-1,3,5-triazine-2,4-diamine
Uniqueness
4,4’-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine) is unique due to its dual triazine rings and the 1,3-phenylenebis(oxy) linkage. This structure imparts distinct chemical and physical properties, such as high stability and reactivity, making it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
63562-27-6 |
|---|---|
Formule moléculaire |
C12H8Cl2N8O2 |
Poids moléculaire |
367.15 g/mol |
Nom IUPAC |
4-[3-[(4-amino-6-chloro-1,3,5-triazin-2-yl)oxy]phenoxy]-6-chloro-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C12H8Cl2N8O2/c13-7-17-9(15)21-11(19-7)23-5-2-1-3-6(4-5)24-12-20-8(14)18-10(16)22-12/h1-4H,(H2,15,17,19,21)(H2,16,18,20,22) |
Clé InChI |
BEAHXDJQVQFBQY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC2=NC(=NC(=N2)N)Cl)OC3=NC(=NC(=N3)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O-[(2-Chlorophenyl)methyl] ethylcarbamothioate](/img/structure/B14487827.png)
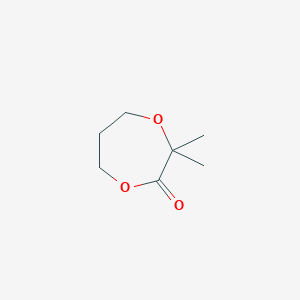

![1-[Dibutyl(chloro)stannyl]butan-2-ol](/img/structure/B14487850.png)
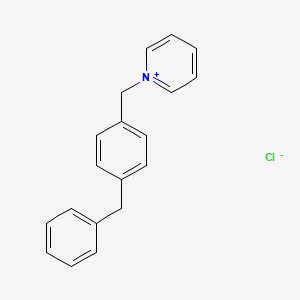
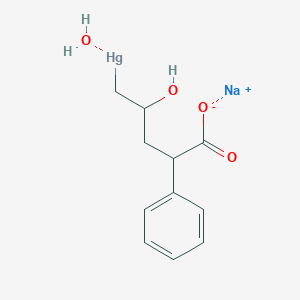
![Sulfonyl-4,4' di(phenoxy-2 octanoate d'ethyle) [French]](/img/structure/B14487868.png)
![Methyl 9,10,12-tris[(trimethylsilyl)oxy]octadecanoate](/img/structure/B14487873.png)
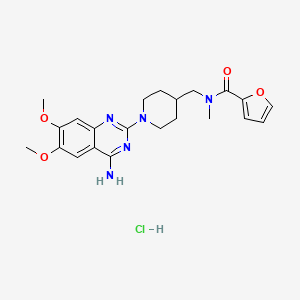
![S-[6-(Ethylsulfanyl)hexyl] O-hexyl methylphosphonothioate](/img/structure/B14487881.png)
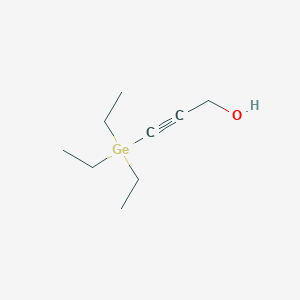
![2-[(Bromoacetyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14487890.png)
